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Compound of Interest

Compound Name:
2-Amino-5-chloro-6-

methylpyrazine

Cat. No.: B1358718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

heterocyclic compound 2-Amino-5-chloro-6-methylpyrazine (CAS No: 453548-87-3). Due to

the limited availability of published experimental spectra for this specific molecule, this

document presents predicted data based on established principles of spectroscopy and

analysis of structurally similar compounds. The information herein serves as a valuable

resource for the identification, characterization, and quality control of this compound in

research and development settings.

Chemical Structure and Properties
IUPAC Name: 5-Chloro-6-methylpyrazin-2-amine

Molecular Formula: C₅H₆ClN₃

Molecular Weight: 143.58 g/mol [1]

CAS Number: 453548-87-3[1][2]

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Amino-5-chloro-6-methylpyrazine. These
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predictions are derived from the analysis of its chemical structure and comparison with

spectroscopic data of analogous pyrazine and pyridine derivatives.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 - 8.2 s 1H Pyrazine ring H

~4.5 - 5.5 br s 2H -NH₂ (Amino)

~2.4 - 2.6 s 3H -CH₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~155 - 160 C-NH₂

~145 - 150 C-Cl

~130 - 135 C-CH₃

~125 - 130 C-H

~20 - 25 -CH₃ (Methyl)

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium N-H stretch (asymmetric)

3300 - 3400 Medium N-H stretch (symmetric)

3000 - 3100 Weak Aromatic C-H stretch

2850 - 2950 Weak Aliphatic C-H stretch (-CH₃)

1620 - 1660 Strong N-H bend (scissoring)

1550 - 1600 Strong C=N and C=C ring stretching

1400 - 1450 Medium -CH₃ bend

1000 - 1100 Medium C-Cl stretch

MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge
Ratio)

Relative Intensity Assignment

143/145 High
[M]⁺ (Molecular ion peak,

chlorine isotope pattern)

128/130 Medium [M - CH₃]⁺

108 Medium [M - Cl]⁺

80 Medium Further fragmentation

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are based on standard laboratory practices for the analysis of solid

organic compounds.

NMR Spectroscopy (¹H and ¹³C)
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Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-5-chloro-6-
methylpyrazine in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully

dissolved.

Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

¹H NMR Acquisition:

Acquire a proton spectrum with a spectral width of approximately 16 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a carbon spectrum with a spectral width of approximately 220 ppm.

Employ proton decoupling to simplify the spectrum.

Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.

Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain

a high-quality spectrum.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

IR Spectroscopy (FT-IR)
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Amino-5-chloro-6-methylpyrazine with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle until a fine, homogeneous powder is obtained.

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed to identify characteristic absorption bands of the functional groups.

Mass Spectrometry (EI-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source via a direct insertion probe, or if sufficiently volatile, via gas chromatography (GC).

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This

method produces a molecular ion and characteristic fragment ions.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector.
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Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.

The molecular ion peak confirms the molecular weight, and the fragmentation pattern

provides structural information. The presence of a chlorine atom will be indicated by an

isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1

ratio).

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a solid

organic compound like 2-Amino-5-chloro-6-methylpyrazine.
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Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics

of 2-Amino-5-chloro-6-methylpyrazine. Researchers are encouraged to use this information

as a benchmark for their own experimental findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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